Cas no 128988-53-4 (4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI))

4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI) structure
128988-53-4 structure
Nom du produit:4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
Numéro CAS:128988-53-4
Le MF:C39H50O20
Mégawatts:838.802314281464
CID:178092
PubChem ID:5748448

4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
    • 3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L -mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-metho xyphenyl)-8-(3-methyl-2-butenyl)-
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-gluc...
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-m
    • 3-[(6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
    • hexandraside A
    • 3-[(3-O-β-D-Galactopyranosyl-α-L-rhamnopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • 2-(4-Methoxyphenyl)-5-hydroxy-8-(3-methyl-2-butenyl)-7-(β-D-glucopyranosyloxy)-3-[3-O-(β-D-galactopyranosyl)-α-L-rhamnopyranosyloxy]-4H-1-benzopyran-4-one
    • 128988-53-4
    • 3-((6-Deoxy-3-O-beta-D-galactopyranosyl-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L -mannopyranosyl)oxy)-7-(beta-
    • 3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • Anhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-
    • Piscine à noyau: InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26-,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1
    • La clé Inchi: NLVBYGTTYRFJKH-KYKGZLSFSA-N
    • Sourire: COC1C=CC(C2OC3C(=C(C=C(O)C=3C(=O)C=2O[C@@H]2O[C@@H](C)[C@H](O)[C@@H](O[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3O)[C@H]2O)O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)C/C=C(\C)/C)=CC=1

Propriétés calculées

  • Qualité précise: 838.28954398g/mol
  • Masse isotopique unique: 838.28954398g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 11
  • Nombre de récepteurs de liaison hydrogène: 20
  • Comptage des atomes lourds: 59
  • Nombre de liaisons rotatives: 12
  • Complexité: 1470
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 15
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 313Ų
  • Le xlogp3: 0.1

128988-53-4 (4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)) Produits connexes

Fournisseurs recommandés
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd